N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide
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Overview
Description
N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by a quinoline core substituted with a furan-2-carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of action
The compound “N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide” contains a quinoline nucleus . Quinoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical pathways
Quinoline derivatives are involved in a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and modifications to the quinoline nucleus can significantly affect these properties .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Quinoline derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research should focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the condensation of aniline, benzaldehyde, and an activated dienophile under acidic conditions.
Introduction of the Furan-2-carboxamide Group: The furan-2-carboxamide group can be introduced through a coupling reaction between the quinoline derivative and furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The quinoline core is a common motif in many drugs, and modifications to this structure can lead to the discovery of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its applications in the production of dyes, pigments, and polymers are also being explored.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Quinazoline: Another heterocyclic compound with similar biological activities.
Isoquinoline: A structural isomer of quinoline with distinct pharmacological properties.
Uniqueness
N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is unique due to the presence of both the quinoline and furan-2-carboxamide moieties. This dual functionality allows for a broader range of biological activities and potential therapeutic applications compared to its simpler analogs.
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-23-16-11-6-5-10-15(16)19(24)18(14-8-3-2-4-9-14)20(23)22-21(25)17-12-7-13-26-17/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTMFRKBNODIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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